Methyl 2-amino-2-(2-iodophenyl)acetate
Overview
Description
Methyl 2-amino-2-(2-iodophenyl)acetate is an organic compound with the molecular formula C9H10INO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an iodine atom at the ortho position and an amino group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(2-iodophenyl)acetate typically involves the following steps:
Starting Material: The synthesis begins with 2-iodoaniline.
Formation of Intermediate: 2-iodoaniline is reacted with glyoxylic acid to form 2-iodophenylglycine.
Esterification: The intermediate 2-iodophenylglycine is then esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Bulk Reactors: Using large-scale reactors for the initial formation of 2-iodophenylglycine.
Continuous Flow Systems: Employing continuous flow systems for the esterification step to improve efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(2-iodophenyl)acetate undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Various substituted phenylacetic acid derivatives.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amines or alcohols.
Scientific Research Applications
Methyl 2-amino-2-(2-iodophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceutical agents due to its structural similarity to known bioactive molecules.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(2-iodophenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and amino group play crucial roles in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects through various pathways .
Comparison with Similar Compounds
- Methyl 2-amino-2-(3-iodophenyl)acetate
- Methyl 2-amino-2-(4-iodophenyl)acetate
- Methyl 2-amino-2-(2-bromophenyl)acetate
Comparison:
- Methyl 2-amino-2-(2-iodophenyl)acetate is unique due to the ortho position of the iodine atom, which influences its reactivity and binding properties.
- Methyl 2-amino-2-(3-iodophenyl)acetate and Methyl 2-amino-2-(4-iodophenyl)acetate have the iodine atom at the meta and para positions, respectively, leading to different steric and electronic effects.
- Methyl 2-amino-2-(2-bromophenyl)acetate has a bromine atom instead of iodine, resulting in different reactivity and biological activity due to the smaller size and different electronegativity of bromine compared to iodine .
Properties
IUPAC Name |
methyl 2-amino-2-(2-iodophenyl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRZUJHXMQQCMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1I)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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